3-Amino-2-bromo-4-chlorobenzoic acid
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Overview
Description
3-Amino-2-bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-bromo-4-chlorobenzoic acid can be synthesized through a multi-step process. One common method involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromine substituent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization and Sandmeyer reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-4-chlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium nitrite and hydrochloric acid for diazotization, followed by copper(I) bromide for the Sandmeyer reaction.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted benzoic acids and benzophenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-bromo-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, bromo, and chloro groups allows it to form various interactions, including hydrogen bonding and halogen bonding, which can influence its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzoic acid: Lacks the bromine substituent.
3-Bromo-4-chlorobenzoic acid: Lacks the amino group.
2-Amino-4-chlorobenzoic acid: Has the amino group in a different position.
Uniqueness
3-Amino-2-bromo-4-chlorobenzoic acid is unique due to the specific combination of amino, bromo, and chloro substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H5BrClNO2 |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-amino-2-bromo-4-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,10H2,(H,11,12) |
InChI Key |
CFEVCOGLQKHORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)N)Cl |
Origin of Product |
United States |
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